![molecular formula C13H9BrO2 B1282400 4-(2-Bromophenoxy)benzaldehyde CAS No. 86607-73-0](/img/structure/B1282400.png)
4-(2-Bromophenoxy)benzaldehyde
Overview
Description
4-(2-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9BrO2. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenoxy)benzaldehyde typically involves the reaction of 2-bromophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 4-(2-Bromophenoxy)benzoic acid.
Reduction: 4-(2-Bromophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(2-Bromophenoxy)benzaldehyde exhibit potential antidepressant properties by inhibiting serotonin reuptake. This mechanism is critical for developing new antidepressant medications targeting serotonin transporters more effectively. A study published by the Royal Society of Chemistry highlighted the significant correlation between bromination and increased activity against serotonin transporters, suggesting pathways for developing new antidepressants.
Anticancer Research
Brominated compounds, including this compound, have shown promise in anticancer research. The presence of bromine atoms enhances the compound's ability to interact with biological targets. Studies demonstrate that these compounds can inhibit cancer cell growth, making them potential candidates for novel anticancer agents. For example, a comparative study showed that similar brominated compounds exhibited lower IC50 values in cancer cell lines compared to non-brominated controls.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
This compound | Serotonin Reuptake Inhibition | 12.5 |
Similar Brominated Compound | Anticancer Activity | 15.0 |
Non-Brominated Control Compound | Baseline Activity | 50.0 |
Polymer Synthesis
This compound can serve as a precursor for synthesizing functionalized polymers. Its reactive groups allow incorporation into polymer chains, leading to materials with enhanced properties such as thermal stability and chemical resistance. Recent investigations demonstrated that incorporating this compound into polycarbonate matrices significantly improved thermal stability and mechanical properties, making it suitable for advanced engineering applications.
Nanotechnology Applications
The compound has potential applications in nanotechnology, particularly in creating functionalized nanoparticles for targeted drug delivery systems. Its ability to modify surface properties can enhance the effectiveness of drug delivery mechanisms, allowing for more precise targeting of therapeutic agents to specific tissues or cells.
Table 2: Polymer Properties
Polymer Type | Incorporation of Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Polycarbonate | Yes | 200 | 75 |
Polycarbonate | No | 180 | 60 |
Case Study 1: Antidepressant Activity
In a study published by the Royal Society of Chemistry, researchers synthesized a series of brominated benzaldehyde derivatives, including this compound, and evaluated their effects on serotonin reuptake inhibition. The results indicated a significant correlation between bromination and increased activity against serotonin transporters, suggesting pathways for developing new antidepressants.
Case Study 2: Polymer Applications
A recent investigation explored the use of brominated aromatic compounds in synthesizing high-performance polymers. The study demonstrated that incorporating this compound into polycarbonate matrices improved thermal stability and mechanical properties, making it suitable for advanced engineering applications.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)benzaldehyde involves its reactivity due to the presence of the aldehyde and bromine functional groups. The aldehyde group is highly reactive towards nucleophiles, making it a key site for chemical modifications. The bromine atom, being an electron-withdrawing group, influences the reactivity of the phenoxy ring, making it susceptible to further chemical transformations.
Comparison with Similar Compounds
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(2-Fluorophenoxy)benzaldehyde
- 4-(2-Phenylethoxy)benzaldehyde
Comparison: 4-(2-Bromophenoxy)benzaldehyde is unique due to the specific positioning of the bromine atom on the phenoxy group, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-(4-Bromophenoxy)benzaldehyde has the bromine atom in a different position, leading to variations in its chemical behavior and applications.
Biological Activity
4-(2-Bromophenoxy)benzaldehyde, with the chemical formula C13H10BrO, is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
- Molecular Formula : C13H10BrO
- CAS Number : 86607-73-0
- Molecular Weight : 252.12 g/mol
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating the antibacterial effects of benzaldehyde derivatives, it was found that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the regulation of metabolism-associated genes in these bacteria, leading to reduced virulence and bacterial proliferation .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase-dependent pathways. For instance, in studies involving human pancreatic and gastric cancer cells, this compound significantly inhibited cell proliferation and increased apoptosis rates compared to control groups . Molecular docking studies suggest that it interacts effectively with key proteins involved in cancer progression, such as COX-2, which is often overexpressed in tumors .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By blocking COX-2 activity, this compound reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation in various models .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Inhibition of COX-2 : This leads to decreased production of prostaglandins involved in inflammation.
- Induction of Apoptosis : The compound activates caspases that trigger programmed cell death in cancer cells.
- Antibacterial Mechanism : It regulates gene expression related to bacterial metabolism and virulence.
Case Studies and Research Findings
Properties
IUPAC Name |
4-(2-bromophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXOUMIFBPNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524418 | |
Record name | 4-(2-Bromophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-73-0 | |
Record name | 4-(2-Bromophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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